Cavosonstat (formerly N91115) is a potent, selective, and orally bioavailable small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR) [, , ]. GSNOR plays a critical role in nitric oxide (NO) metabolism by degrading S-nitrosoglutahione (GSNO) [, ]. GSNO exerts anti-inflammatory, neuroprotective, and neurorestorative effects []. Cavosonstat's ability to inhibit GSNOR makes it a valuable tool in investigating the therapeutic potential of modulating the NO metabolome in various disease models, particularly stroke [].
Cavosonstat's synthesis involves several steps typical for organic compounds. The precise synthetic pathway has not been extensively documented in public sources, but it can generally be inferred that the compound is synthesized through reactions involving chlorinated benzoic acid derivatives and quinoline-based structures. The presence of functional groups such as hydroxyls and carboxylic acids suggests that methods like nucleophilic substitution or coupling reactions might be employed to achieve the final structure. Further technical details on the synthesis are likely proprietary or under patent protection .
The molecular structure of Cavosonstat features a three-ring system with a chloro substituent and a hydroxyl group on a quinoline moiety. Its IUPAC name is 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid, indicating a complex arrangement that contributes to its biological activity . The molecular weight averages around 299.71 g/mol, with specific identifiers such as the InChI Key (BXSZILNGNMDGSL-UHFFFAOYSA-N) aiding in its characterization .
Cavosonstat functions primarily through its inhibition of S-nitrosoglutathione reductase, which is crucial for regulating nitric oxide signaling pathways. The compound's ability to stabilize the cystic fibrosis transmembrane conductance regulator protein suggests it may participate in various biochemical reactions that enhance protein folding and stability within cellular environments . Specific reaction mechanisms have yet to be fully elucidated in published literature, but its role in modulating cellular responses to oxidative stress is notable.
Cavosonstat acts by inhibiting S-nitrosoglutathione reductase, thereby promoting the maturation and stability of the cystic fibrosis transmembrane conductance regulator protein. This action enhances chloride ion transport across epithelial cell membranes, which is critical for maintaining fluid balance in tissues affected by cystic fibrosis. The mechanism complements existing therapies aimed at correcting or potentiating cystic fibrosis transmembrane conductance regulator function .
Cavosonstat exhibits specific physical and chemical properties that are relevant for its pharmacological profile:
These properties suggest that Cavosonstat may have good membrane permeability while being relatively insoluble in water, which could affect its bioavailability .
CFTR, a member of the ATP-binding cassette (ABC) transporter family, comprises five domains: two transmembrane domains (TMDs) forming the ion pore, two nucleotide-binding domains (NBDs) that hydrolyze ATP, and a regulatory (R) domain [8]. Post-translational folding occurs co-translationally, with the endoplasmic reticulum (ER) quality control system directing misfolded proteins for degradation via the ubiquitin-proteasome pathway [5] [8].
Table 1: Classification of CFTR Mutations and Functional Deficits
Class | Molecular Defect | Example Mutations | Functional Consequence |
---|---|---|---|
I | Defective protein synthesis | G542X, R553X | Absent CFTR protein |
II | Trafficking deficiency | F508del | ER retention and degradation |
III | Gating dysfunction | G551D | Impaired channel opening |
IV | Reduced conductance | R117H | Diminished ion flow |
V | Partially defective synthesis | 3849+10kbC→T | Reduced functional protein |
VI | Decreased membrane stability | Q1412X | Accelerated endocytosis and degradation |
The F508del mutation (Class II) induces misfolding of NBD1, disrupting its interaction with TMDs and exposing arginine-framed tripeptide motifs recognized by ER quality control machinery [8]. Consequently, ~99% of F508del-CFTR is degraded, while residual protein reaching the plasma membrane exhibits thermodynamic instability and impaired gating (Class III/VI defects) [3] [8]. Truncation mutations (e.g., Q1412X) delete critical C-terminal residues, destabilizing NBD2 and reducing ATP hydrolysis at binding site 2, essential for channel gating [3]. Cryo-EM studies confirm that such mutations perturb NBD dimerization, compromising channel open probability (Po) by >95% [3].
Table 2: Structural and Functional Impact of CFTR Mutations
Mutation Type | Domain Affected | Structural Consequence | Functional Deficit |
---|---|---|---|
F508del | NBD1 | Misfolded NBD1-TMD interface | Defective trafficking, reduced stability |
G551D | NBD1 | Disrupted ATP binding at site 2 | Impaired gating |
Q1412X | NBD2 C-terminus | Truncated β-strands in NBD2 | Reduced open probability, instability |
R117H | TMD2 | Altered pore architecture | Decreased conductance |
S-Nitrosoglutathione (GSNO), an endogenous bronchodilator and anti-inflammatory molecule, regulates protein function via S-nitrosation—a post-translational modification adding nitric oxide (NO) groups to cysteine residues [6]. In CF airways, GSNO levels are depleted due to upregulated GSNOR, the enzyme responsible for its catabolism [6] [7]. Preclinical studies revealed that GSNO modulates chaperone protein activity critical for CFTR degradation:
Cavosonstat, a selective and reversible GSNOR inhibitor, elevates cellular GSNO concentrations by >50% [6]. In vitro, it demonstrated a dual mechanism:
Table 3: Molecular Targets of GSNOR Inhibition in CFTR Processing
Target Pathway | Molecular Effect | Functional Outcome |
---|---|---|
Chaperone Modulation | S-nitrosation of HOP | Reduced CFTR ubiquitination |
ERAD Regulation | Inhibition of 26S proteasome activity | Increased immature CFTR stability |
Endocytic Inhibition | Reduced dynamin-2 GTPase activity | Prolonged membrane residency of CFTR |
Inflammation Control | Downregulation of NF-κB signaling | Attenuated airway inflammation |
Cavosonstat emerged from high-throughput screening efforts to identify GSNOR inhibitors capable of restoring CFTR function [1]. Its development pipeline progressed as follows:
Preclinical Studies
Clinical Development
Despite failing primary endpoints, cavosonstat validated the therapeutic principle of CFTR stabilization [7]. Its development catalyzed research into next-generation stabilizers targeting alternative chaperone pathways.
Table 4: Cavosonstat Clinical Trial Outcomes Summary
Trial Phase | Population | Intervention | Key Efficacy Outcome | Reference |
---|---|---|---|---|
Phase Ib | F508del/F508del (N=51) | Cavosonstat monotherapy | Δ Sweat Cl−: −4.1 mmol/L* | [1] |
Phase II | F508del/F508del (N=138) | Cavosonstat + Orkambi™ | No Δ ppFEV1 | [7] |
Phase II | Gating mut/F508del (N=19) | Cavosonstat + Kalydeco™ | No Δ ppFEV1 or sweat Cl− | [7] |
p = 0.032 vs. baseline
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7